
Quinoxyfène
Vue d'ensemble
Description
Quinoxyfen is the active ingredient in many fungicides used to control powdery mildew infections on grapes and hops . It cannot control existing or latent infections, therefore, the pesticide must be applied before infections occur .
Synthesis Analysis
Quinoxyfen synthesis involves several steps. The reaction is carried out at 80 °C for 6 hours in N,N-dimethylformamide (DMF). After the completion of the recovery of DMF, water and toluene are added, and the temperature is raised to 95 °C. After stirring for 1 hour, and then standing at this temperature for 10 minutes, the lower layer of water is separated, and toluene is recovered under normal pressure. After the recovery, 300 g of 99% methanol is added to recrystallize and the temperature is raised to 64 °C .
Molecular Structure Analysis
Quinoxyfen has a molecular formula of C15H8Cl2FNO and a molecular weight of 308.14 . It is an off-white flocculent solid .
Chemical Reactions Analysis
Quinoxyfen undergoes phototransformation under UV and solar radiation. The degradation experiments were carried out using different aqueous matrices .
Physical And Chemical Properties Analysis
Quinoxyfen has a melting point of 106 – 107.5°C and a relative density of 1.56. It is soluble in hexane (9.64 g/L), methanol (21.5 g/L), toluene (272 g/L), dichloromethane (589 g/L), acetone (116 g/L), and ethyl acetate (179 g/L). Its water solubility at 20°C is 116 ± 5.1 μg/L at pH 6.45 .
Applications De Recherche Scientifique
Quinoxyfène : Une analyse complète des applications de la recherche scientifique
Utilisation agricole comme fongicide : Le this compound est principalement utilisé en agriculture comme fongicide protecteur. Il a une activité spécifique contre l'oïdium sur une variété de cultures, y compris les raisins. Commercialisé sous le nom commercial Quintec, il est disponible aux États-Unis depuis 2003 .
Mécanisme d'action dans la lutte contre les maladies : Des études ont montré que le this compound augmente les niveaux de plusieurs kinases (cpka, pkc1 et pkc-like) qui sont essentielles à la formation des appressoriums par les champignons. Ces structures sont essentielles au processus d'infection, et l'interférence du this compound avec leur formation contribue à prévenir la propagation de la maladie .
Considérations relatives à la santé humaine : Lors de l'utilisation de tout pesticide, y compris le this compound, il est crucial de tenir compte des problèmes potentiels de santé humaine. Il s'agit notamment de comprendre ses niveaux de toxicité, les pratiques de manipulation sécuritaires et les limites d'exposition admissibles .
Gestion de la résistance : L'émergence de résistance au this compound, en particulier chez l'oïdium de la vigne, est une préoccupation. La recherche sur la gestion de la résistance et le maintien de l'efficacité du this compound est en cours .
Recherche en biologie moléculaire : L'impact du this compound sur la biologie moléculaire des champignons, en particulier sur les kinases impliquées dans les processus d'infection, est un domaine de recherche qui fournit des informations sur la pathogenèse fongique et les cibles potentielles pour le développement de fongicides .
Mécanisme D'action
Target of Action
Quinoxyfen is a fungicide primarily used to protect against powdery mildew diseases on a variety of crops . The primary targets of Quinoxyfen are the G-proteins in the fungal cells . G-proteins play a crucial role in signal transduction pathways, which are essential for the normal functioning and survival of the fungal cells .
Mode of Action
Quinoxyfen disrupts signal transduction by targeting G-proteins . This disruption prevents the normal functioning of the fungal cells, leading to their death . Additionally, studies have shown that Quinoxyfen increases the levels of several kinases and slows their degradation, which is required for appressorium hook formation . It also interferes with the signaling events performed by the Ras G-protein .
Biochemical Pathways
It is known that the compound interferes with the signal transduction pathways in fungal cells by targeting g-proteins . This interference disrupts the normal functioning of the cells, leading to their death .
Pharmacokinetics
It is known that quinoxyfen has a high persistence in the environment . It is also known to have a high potential for particle-bound transport , indicating that it may have a significant impact on bioavailability.
Result of Action
The primary result of Quinoxyfen’s action is the death of fungal cells, particularly those causing powdery mildew diseases . By disrupting signal transduction and interfering with the normal functioning of these cells, Quinoxyfen effectively controls the spread of these diseases in a variety of crops .
Action Environment
The efficacy and stability of Quinoxyfen can be influenced by various environmental factors. For instance, its persistence in the environment and potential for particle-bound transport suggest that it may be affected by factors such as soil composition, temperature, and moisture levels . .
Safety and Hazards
Orientations Futures
In the future, natural compounds hold promise to serve as new fungicide leads in place of more toxic synthetic compounds . Technological advances such as combinatorial chemistry, high throughput screening, and bio-rational screen designs have revolutionized the synthesis and development of new fungicide active ingredients .
Propriétés
IUPAC Name |
5,7-dichloro-4-(4-fluorophenoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPIRSINYZBGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034881 | |
| Record name | Quinoxyfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
> 199 °F (>93 °C) (Closed cup) /Quintec Fungicide/ | |
| Record name | Quinoxyfen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone 116, dichloromethane 589, ethyl acetate 179, methanol 21.5, n-octanol 37.9, toluene 272, hexane 9.64, xylene 200 (all in g/L, 20 °C), In water, 0.128 (pH 5); 0.047 (pH 7); 0.036 (pH 9) (all in g/L, 20 °C), In water, 116 ug/L at 20 °C (pH 6.45) | |
| Record name | Quinoxyfen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.56 | |
| Record name | Quinoxyfen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.50X10-7 mm Hg at 25 °C | |
| Record name | Quinoxyfen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from heptane, Off-white solid | |
CAS RN |
124495-18-7 | |
| Record name | Quinoxyfen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124495-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxyfen [ISO:BSI:ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124495187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxyfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-4-(4-fluorophenoxy)quinoline; quinoxyfen (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOXYFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPC78J1VCW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinoxyfen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
105-106 °C, MP: 100-106 °C /Technical/ | |
| Record name | Quinoxyfen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


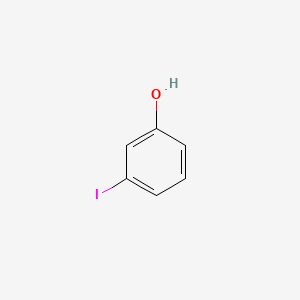

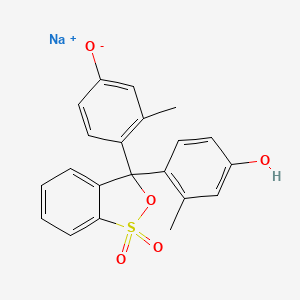
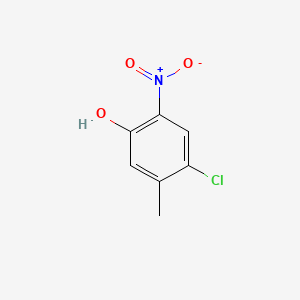


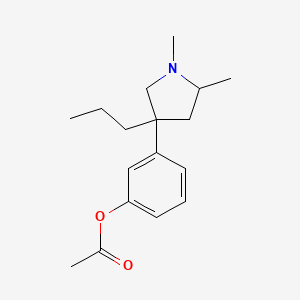
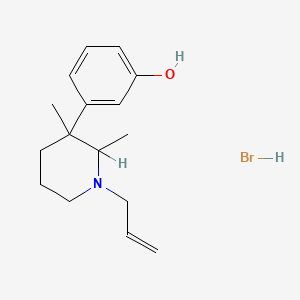
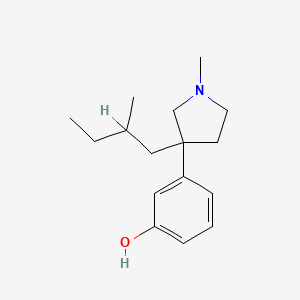
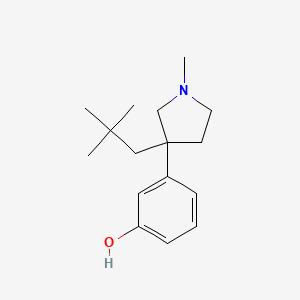

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)
![5-(ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1680339.png)
![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)